molecular formula C17H18N2O3S B2699471 N-(2-carbamoylphenyl)-4-thiophen-2-yloxane-4-carboxamide CAS No. 877633-87-9

N-(2-carbamoylphenyl)-4-thiophen-2-yloxane-4-carboxamide

Cat. No. B2699471
CAS RN: 877633-87-9
M. Wt: 330.4
InChI Key: JAHOUYFTSFKSKU-UHFFFAOYSA-N
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Description

“N-(2-carbamoylphenyl)-4-thiophen-2-yloxane-4-carboxamide” is a compound that falls under the category of fatty acid amides . These are a family of lipids composed of two chemical moieties, a fatty acid and a biogenic amine linked together in an amide bond . This lipid family is structurally related to the endocannabinoid anandamide (N-arachidonoylethanolamine) and is frequently referred to as a family of endocannabinoid-related lipids .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2,2-diphenyl-N-(3-phenylpropyl)acetamide was accomplished using 2,2-diphenylacetic acid in dry DCM with N,N1-carbonyldiimidazole (CDI) and 4-dimethyl aminopyridine (DMAP), and the reaction mixture was stirred for 20 min at room temperature .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, catalytic protodeboronation of 1, 2, and 3 alkyl boronic esters utilizing a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Scientific Research Applications

Synthesis and Structural Characterization

Research on similar thiophene derivatives demonstrates advanced methodologies for their synthesis and detailed structural analyses. For example, the synthesis and characterization of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide involved X-ray diffraction, spectroscopic techniques, and elemental analyses, exploring its chemical activity parameters and molecular docking studies to understand its binding with lung cancer proteins (Cakmak et al., 2022). Similarly, the structural and vibrational study of N-(biphenyl-2-thiocarbamoyl)-4-phenylcarboxamide provided insights into its molecular conformation, supported by spectroscopic and quantum chemical calculations (Saeed et al., 2011).

Biological Activities

The antimicrobial and antinociceptive activities of thiophene derivatives have been a significant focus. For instance, compounds derived from thiophene-2-carboxamide have shown effective antibacterial activity against various microorganisms, highlighting their potential as antimicrobial agents (D. Sowmya et al., 2018). Another study on N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides discussed their antinociceptive activity, offering insights into pain management strategies (Shipilovskikh et al., 2020).

Anticancer Activity

The anticancer potential of thiophene derivatives is also noteworthy. Synthesis and anticancer activity studies of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives showed that certain thiophene-2-carboxamide derivatives exhibit inhibitory activity against various cancer cell lines, indicating their potential in cancer therapy (Atta et al., 2021).

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between thiophene derivatives and biological targets. Such studies have been employed to predict the binding efficiency of these compounds with specific proteins, aiding in the design of drugs with targeted action (Gulipalli et al., 2019).

Future Directions

Future research could focus on the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . This could open up new possibilities for the synthesis of “N-(2-carbamoylphenyl)-4-thiophen-2-yloxane-4-carboxamide” and related compounds.

properties

IUPAC Name

N-(2-carbamoylphenyl)-4-thiophen-2-yloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c18-15(20)12-4-1-2-5-13(12)19-16(21)17(7-9-22-10-8-17)14-6-3-11-23-14/h1-6,11H,7-10H2,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHOUYFTSFKSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-carbamoylphenyl)-4-thiophen-2-yloxane-4-carboxamide

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